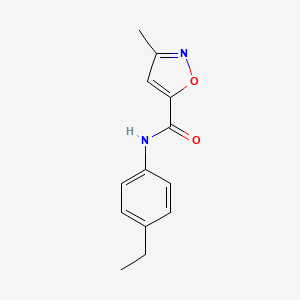

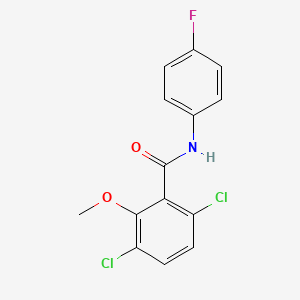

![molecular formula C19H28N4O3 B5546698 8-[(5-甲基-2-吡嗪基)甲基]-9-氧代-2,8-二氮杂螺[5.5]十一烷-2-羧酸丙酯](/img/structure/B5546698.png)

8-[(5-甲基-2-吡嗪基)甲基]-9-氧代-2,8-二氮杂螺[5.5]十一烷-2-羧酸丙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar diazaspiro[5.5]undecane derivatives often involves multi-step reactions, starting from readily available precursors. For instance, a method for synthesizing 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones showcases the complexity and innovation in creating such compounds, utilizing 1,3-diaryl-2-propen-1-ones in aqueous ethanol under refluxing conditions without a catalyst (Ahmed et al., 2012). This approach highlights the intricate processes involved in constructing diazaspiro[5.5]undecane frameworks, potentially applicable to the synthesis of the targeted compound.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the structural analysis of methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate revealed important stereochemical information, showing phenyl and methoxycarbonyl substituents in specific configurations (Kirillov et al., 2010). Such detailed structural insights are crucial for understanding the behavior and reactivity of the compound .

Chemical Reactions and Properties

The chemical reactions involving diazaspiro[5.5]undecane derivatives are diverse, ranging from catalytic dehydrogenation to spirocyclization and annulation processes. For instance, the catalytic dehydrogenation of substituted spiro[5,5]undecanes has been studied to explore the effect of bulky alkyl groups on ring transformations (Mitra & Gupta, 1976). These reactions underscore the versatility and reactivity of the diazaspiro[5.5]undecane scaffold, suggesting similar potential for propyl 8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate.

科学研究应用

合成技术

微波辅助合成:一项研究展示了哌嗪、3,9-二氮杂螺[5.5]十一烷和2,9-二氮杂螺[5.5]十一烷的微波辅助固相合成。此合成依赖于伯胺与树脂结合的双甲磺酸酯的环化,由α-甲基苄基氨基甲酸酯树脂连接剂促进,该连接剂允许在轻度酸性条件下裂解杂环,而不会污染连接剂衍生的 N-烷基化副产物 (Macleod 等人,2006)。

无催化剂合成:另一项研究展示了通过 [5 + 1] 双迈克尔加成反应高效无催化剂合成含氮螺杂环。此方法合成了 2,4-二氮杂螺[5.5]十一烷-1,3,5,9-四酮和 3-硫代-2,4-二氮杂螺[5.5]十一烷-1,5,9-三酮,突出了对这些复杂结构的简化方法 (Aggarwal 等人,2014)。

结构和化学性质

X 射线衍射分析:类似化合物 4-甲基-3,5-二氧代-1-苯基-2-氧杂螺[5.5]十一烷-4-羧酸甲酯的晶体结构通过单晶 X 射线衍射阐明,揭示了取代基的空间排列和二氧杂环的构象 (Kirillov 等人,2010)。

光物理研究和 TDDFT 计算:对二氮杂螺化合物的理化性质和溶剂化变色分析的研究,包括对它们的溶剂化变色和溶剂极性对其光谱性质的影响的研究,提供了对它们在材料科学和传感技术中的潜在应用的见解 (Aggarwal & Khurana,2015)。

属性

IUPAC Name |

propyl 2-[(5-methylpyrazin-2-yl)methyl]-3-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O3/c1-3-9-26-18(25)22-8-4-6-19(13-22)7-5-17(24)23(14-19)12-16-11-20-15(2)10-21-16/h10-11H,3-9,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSYTNXBQVOSIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)N1CCCC2(C1)CCC(=O)N(C2)CC3=NC=C(N=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

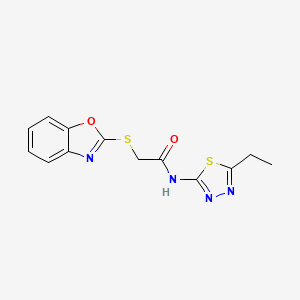

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)

![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)

![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)

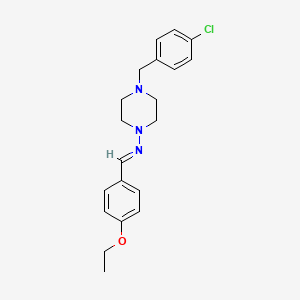

![3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone](/img/structure/B5546629.png)

![N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)

![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)

![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)

![5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid](/img/structure/B5546667.png)

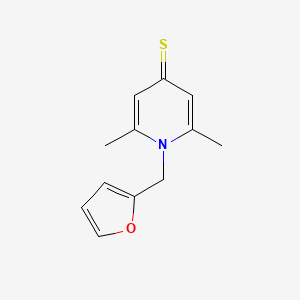

![8-(2,6-dichloro-3-hydroxybenzyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5546685.png)